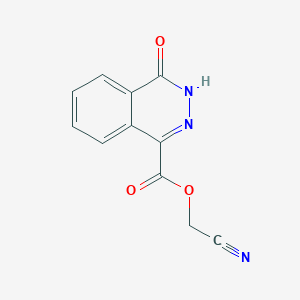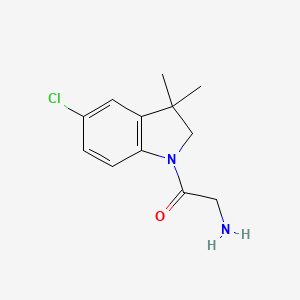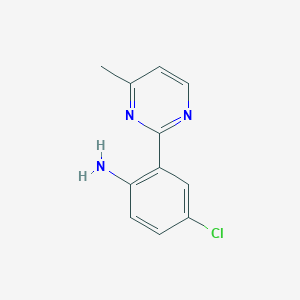
4-Chloro-2-(4-methylpyrimidin-2-yl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-2-(4-methylpyrimidin-2-yl)aniline, also known as CPY, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the class of anilines and is widely used in the synthesis of organic compounds.
Mécanisme D'action
The mechanism of action of 4-Chloro-2-(4-methylpyrimidin-2-yl)aniline is not fully understood. However, it has been suggested that this compound exerts its antitumor activity by inhibiting the activity of certain enzymes involved in the biosynthesis of nucleic acids. This compound has also been found to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to possess significant biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. This compound has also been found to possess significant antimicrobial activity against a wide range of microorganisms.
Avantages Et Limitations Des Expériences En Laboratoire
4-Chloro-2-(4-methylpyrimidin-2-yl)aniline has several advantages and limitations for lab experiments. One of the main advantages of this compound is its ease of synthesis. This compound can be synthesized using simple and inexpensive reagents. Another advantage of this compound is its stability under normal laboratory conditions. However, this compound has several limitations for lab experiments. This compound is highly toxic and requires careful handling. This compound is also relatively insoluble in water, which can limit its use in certain experiments.
Orientations Futures
Future research on 4-Chloro-2-(4-methylpyrimidin-2-yl)aniline should focus on elucidating its mechanism of action and identifying its molecular targets. Further studies are also needed to evaluate the potential use of this compound as an antimicrobial agent. Additionally, studies should be conducted to evaluate the potential use of this compound in combination with other antitumor agents for the treatment of cancer. Finally, studies should be conducted to evaluate the potential use of this compound in other fields of science, such as materials science and nanotechnology.
Méthodes De Synthèse
The synthesis of 4-Chloro-2-(4-methylpyrimidin-2-yl)aniline can be achieved through several methods. One of the most commonly used methods involves the reaction of 4-chloro-2-nitroaniline with 4-methylpyrimidine-2-amine in the presence of a reducing agent such as iron powder. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol.
Applications De Recherche Scientifique
4-Chloro-2-(4-methylpyrimidin-2-yl)aniline has been extensively studied for its potential applications in various fields of science. One of the most significant applications of this compound is in the field of medicinal chemistry. This compound has been found to possess significant antitumor activity and has been studied for its potential use in the treatment of various types of cancer. This compound has also been studied for its potential use as an antimicrobial agent.
Propriétés
IUPAC Name |
4-chloro-2-(4-methylpyrimidin-2-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3/c1-7-4-5-14-11(15-7)9-6-8(12)2-3-10(9)13/h2-6H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBUXLMLPIOTNEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)C2=C(C=CC(=C2)Cl)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[3-(Diethylamino)propyl-ethylamino]propanoic acid](/img/structure/B7637584.png)
![3-[2-(Diethylamino)ethyl-(2-methylpropyl)amino]propanoic acid](/img/structure/B7637585.png)


![2-(2-chloro-4-fluorophenoxy)-N-[5-chloro-2-(1,2,4-triazol-1-yl)phenyl]acetamide](/img/structure/B7637595.png)
![4H,5H,7H-thieno[2,3-c]pyran-2-carboxylic acid](/img/structure/B7637610.png)
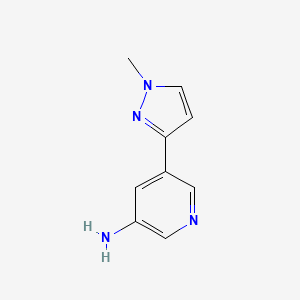
![5-[(Dimethylamino)methyl]thiophene-3-carbonitrile](/img/structure/B7637619.png)
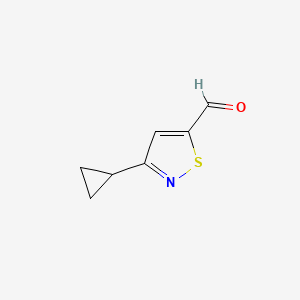
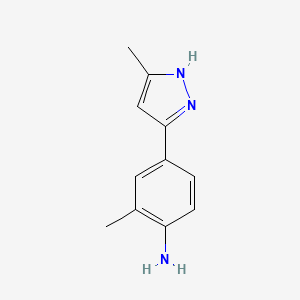
![N-[(4,5-dimethyl-1H-pyrazol-3-yl)methyl]cyclopropanamine](/img/structure/B7637636.png)
![N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-2,5-dimethylbenzamide](/img/structure/B7637639.png)
